molecular formula C15H17F2NO5 B13518643 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

Katalognummer: B13518643
Molekulargewicht: 329.30 g/mol
InChI-Schlüssel: DMTIMWGHSZNSME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group, a hydroxyl group, and a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

    Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group can yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can interact with enzymes and receptors, while the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the compound and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{1-[(Benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperazin-2-yl}acetic acid: Similar structure but with a tert-butoxycarbonyl group instead of a hydroxyl group.

    Monobenzyl phthalate-d4 (2-((Benzyloxy)carbonyl)benzoic acid-d4): Similar benzyloxycarbonyl group but different core structure.

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is unique due to the combination of its piperidine ring, benzyloxycarbonyl group, hydroxyl group, and difluoroacetic acid moiety. This unique combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C15H17F2NO5

Molekulargewicht

329.30 g/mol

IUPAC-Name

2,2-difluoro-2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C15H17F2NO5/c16-15(17,12(19)20)14(22)6-8-18(9-7-14)13(21)23-10-11-4-2-1-3-5-11/h1-5,22H,6-10H2,(H,19,20)

InChI-Schlüssel

DMTIMWGHSZNSME-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C(C(=O)O)(F)F)O)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.